Structural and Physicochemical Differentiation from Symmetric N,N-Dialkyl Aniline Isomers
The compound possesses a unique asymmetric tertiary amine (N-methyl-N-propyl), distinguishing it from the common symmetric N,N-dimethyl and N,N-diethyl analogs. Its calculated partition coefficient is XLogP3 = 2.4 . While experimental comparator data is unavailable, class-level inference suggests this asymmetric substitution provides a distinct lipophilicity profile compared to the more polar N,N-dimethyl analog (4-[2-(dimethylamino)ethyl]aniline, C10H16N2, MW 164.25) and the more lipophilic N,N-diethyl analog (4-[2-(diethylamino)ethyl]aniline, C12H20N2, MW 192.30), which shares the same molecular formula but a different spatial arrangement and electronic distribution . This asymmetry can be a key factor in modulating target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity and Steric Profile |
|---|---|
| Target Compound Data | Calculated XLogP3 = 2.4; Asymmetric N-methyl-N-propyl group |
| Comparator Or Baseline | 4-[2-(Dimethylamino)ethyl]aniline (MW 164.25); 4-[2-(Diethylamino)ethyl]aniline (MW 192.30, same formula, different isomer). |
| Quantified Difference | XLogP3 target = 2.4. Comparator XLogP3 values are not available from the same source for a direct comparison, but the structural difference is quantifiable by the number of carbon atoms and steric bulk. |
| Conditions | Computational prediction; Chemical supplier datasheet. |
Why This Matters
This specific lipophilic and steric profile, distinct from symmetric dialkyl isomers, is a critical selection criterion for scientists optimizing a lead compound's ADME properties or seeking a specific SAR vector.
